![molecular formula C6H8O2S B14311409 Methyl [(prop-2-yn-1-yl)sulfanyl]acetate CAS No. 112466-45-2](/img/structure/B14311409.png)
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is an organic compound that features a propargyl group attached to a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with thioacetic acid in the presence of a catalyst to form the corresponding thioester. This intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Propargyl derivatives
Aplicaciones Científicas De Investigación
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl [(prop-2-yn-1-yl)sulfanyl]acetate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Propargylamine derivatives: Such as pargyline, rasagiline, and selegiline, which are used in the treatment of neurodegenerative diseases.
Propargyl esters: Used in various organic synthesis reactions and as intermediates in the production of pharmaceuticals.
Uniqueness
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is unique due to its combination of a propargyl group with a sulfanyl acetate moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
112466-45-2 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
methyl 2-prop-2-ynylsulfanylacetate |
InChI |
InChI=1S/C6H8O2S/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 |
Clave InChI |
IUEFOJYLSYTRIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



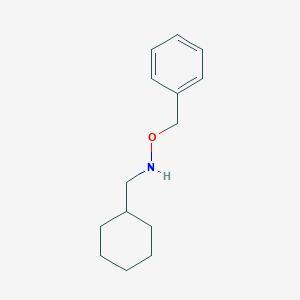

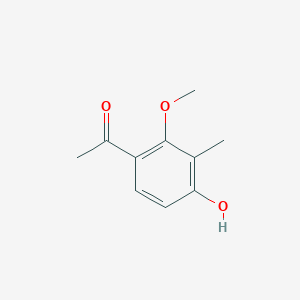
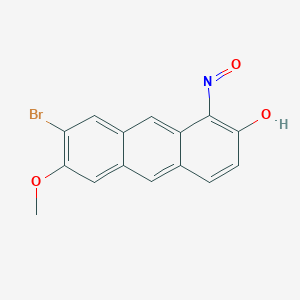
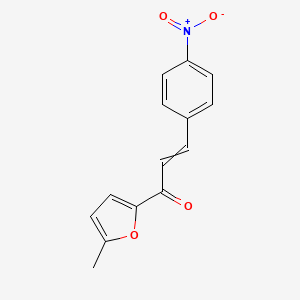
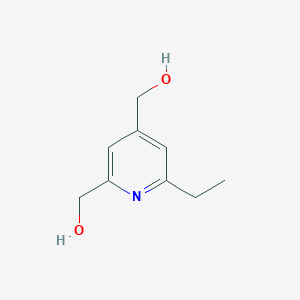


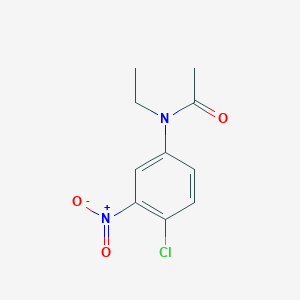
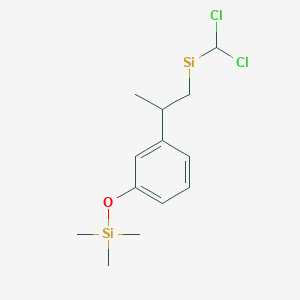
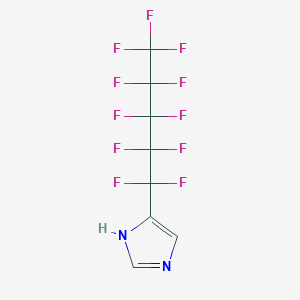

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
